4-Methoxy-1,1-dioxothiolan-3-amine
Overview
Description
4-Methoxy-1,1-dioxothiolan-3-amine is a heterocyclic compound that features a thiolane ring with a methoxy group and an amine group
Mechanism of Action
In general, the mechanism of action of a compound depends on its chemical structure and the biological target it interacts with. The compound can act as an agonist or antagonist, binding to a specific receptor or enzyme and modulating its activity . The biochemical pathways affected by the compound will depend on the specific biological target and the role of this target in cellular processes .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution in the body .
The result of the compound’s action at the molecular and cellular level can vary widely, from the modulation of signal transduction pathways to the inhibition of enzyme activity . The specific effects will depend on the compound’s mechanism of action and the biological context in which it is acting .
Finally, the action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability . For example, certain compounds may be more stable and effective in acidic environments, while others may require a neutral or basic pH .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1,1-dioxothiolan-3-amine plays a significant role in biochemical reactions, particularly in the formation of dithiocarbamates. It interacts with enzymes such as carbon disulfide and strong bases, facilitating the formation of bioactive potassium (1,1-dioxothiolan-3-yl) dithiocarbamate
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cellular signaling pathways and gene expression. The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and other biomolecules is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its bioactivity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,1-dioxothiolan-3-amine typically involves the reaction of 3-aminothiolane with methoxy reagents under specific conditions. One common method includes the use of methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on solvent selection, reaction time, and temperature control to ensure consistent quality and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,1-dioxothiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxy-1,1-dioxothiolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other agrochemicals due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxothiolan-3-amine: Lacks the methoxy group but shares the thiolane ring structure.
4-Methoxy-1,1-dioxothiolan-2-amine: Similar structure but with the amine group at a different position.
Uniqueness
4-Methoxy-1,1-dioxothiolan-3-amine is unique due to the presence of both the methoxy and amine groups on the thiolane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-1,1-dioxothiolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCPQFSZQKZLLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221932 | |
Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785763-46-3 | |
Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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